Trimethoxy(thiophen-2-yl)silane
Description
Structure
3D Structure
Properties
IUPAC Name |
trimethoxy(thiophen-2-yl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3SSi/c1-8-12(9-2,10-3)7-5-4-6-11-7/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSWQNGOEHAVGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C1=CC=CS1)(OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3SSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Trimethoxy Thiophen 2 Yl Silane and Its Thiophene Silane Analogues
Organolithium and Grignard Reagent-Mediated Silylation of Thiophenes
The reaction of organolithium and Grignard reagents represents a fundamental approach for forming carbon-silicon bonds. libretexts.orgorganic-chemistry.org These highly reactive organometallic compounds act as potent nucleophiles or strong bases, enabling the deprotonation or halogen-metal exchange of thiophene (B33073) rings to generate a nucleophilic thienyl species that can readily attack a silicon electrophile.
Directed Ortho-Metalation and Electrophilic Silylation
Directed ortho-metalation (DoM) is a powerful strategy for achieving regioselective functionalization of aromatic rings. wikipedia.org The principle relies on the presence of a directing metalation group (DMG) on the thiophene ring. The heteroatom within the DMG coordinates to an organolithium reagent, typically n-butyllithium (n-BuLi), directing the deprotonation to the adjacent ortho position with high selectivity. wikipedia.orgyoutube.com This process generates a stabilized aryllithium intermediate.
In the context of thiophene chemistry, a suitable DMG would be positioned on the ring to direct lithiation to the C2 position. The subsequent introduction of a silicon-containing electrophile, such as tetrachlorosilane (B154696) or trimethoxychlorosilane, results in an electrophilic substitution at the metalated position, forming the desired thiophene-silicon bond. This method bypasses the issues of regioselectivity often encountered with standard electrophilic aromatic substitution. wikipedia.org
Optimization of Reaction Conditions for Yield and Purity
The successful synthesis of thiophene-silanes via organometallic routes is highly dependent on the careful optimization of reaction conditions. Key variables include the choice of solvent, temperature, and the specific organometallic reagent used. researchgate.netresearchgate.net
Grignard and organolithium reagents are exceptionally strong bases and react with water; therefore, strictly anhydrous conditions, including dry glassware and solvents like ethyl ether or tetrahydrofuran (B95107) (THF), are essential for their formation and use. libretexts.org The reactivity of the organolithium reagent (e.g., n-BuLi vs. s-BuLi vs. t-BuLi) can influence the efficiency of the metalation step. youtube.com Temperature control is critical; these reactions are often initiated at low temperatures (e.g., -78 °C) to control exothermicity and prevent side reactions, before being allowed to warm to room temperature.
The following table summarizes key parameters and their general effects on the optimization of thiophene silylation reactions.
| Parameter | Variation | Effect on Yield and Purity | Rationale |
| Reagent | n-BuLi, s-BuLi, t-BuLi | Affects rate and selectivity of lithiation. | Increased basicity and steric bulk can alter the site of deprotonation and reaction speed. youtube.com |
| Solvent | Diethyl Ether, THF, Hexane | Influences reagent solubility and stability. | Ethereal solvents like THF are crucial for solvating and stabilizing Grignard reagents. libretexts.org |
| Temperature | -78 °C to Room Temp | Critical for controlling reactivity and minimizing side products. | Low temperatures prevent undesired side reactions and decomposition of the thermally sensitive organometallic intermediates. |
| Additive | TMEDA (tetramethylethylenediamine) | Can break up organolithium aggregates, increasing reactivity. | Sequesters Li+ ions, leading to a more reactive "naked" carbanion for more efficient metalation. |
Palladium-Catalyzed Coupling Reactions for Thiophene-Silicon Bond Formation
Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis, offering mild conditions and excellent functional group tolerance for the creation of carbon-carbon and carbon-heteroatom bonds. libretexts.org These methods are particularly well-suited for constructing the thiophene-silicon linkage in various analogues.
Sonogashira Coupling and Desilylation in Thiophene Systems
The Sonogashira reaction is a robust method for coupling terminal alkynes with aryl or vinyl halides, catalyzed by a combination of palladium and copper complexes. wikipedia.orgnih.gov This reaction is instrumental in synthesizing ethynyl-substituted thiophenes, which are important precursors and analogues in the thiophene-silane family. researchgate.net
The typical procedure involves reacting a halothiophene, such as 2-bromothiophene, with a silyl-protected alkyne like ethynyltrimethylsilane. The trimethylsilyl (B98337) (TMS) group serves as a convenient protecting group for the terminal alkyne, preventing homocoupling. wikipedia.org The reaction is generally carried out in a basic solvent like triethylamine, which also neutralizes the hydrogen halide byproduct. wikipedia.org Following the successful coupling, the silyl (B83357) group can be selectively removed (desilylation) under mild conditions, often using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF), to yield the terminal thienylacetylene. wikipedia.orgresearchgate.net
| Thiophene Substrate | Alkyne Partner | Catalyst System | Conditions | Product Type |
| 2-Bromothiophene | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ / CuI | Triethylamine/THF, 25°C | Trimethylsilyl-protected thienylethyne |
| 2-Iodothiophene | Phenylacetylene | Pd/C / CuI / PPh₃ | Water, Reflux | Phenyl-substituted thienylacetylene nih.gov |
| Aryl Bromide | Various Alkynes | [DTBNpP]Pd(crotyl)Cl | TMP/DMSO, Room Temp | Aryl-alkyne nih.gov |
Cross-Coupling Strategies Tolerant to Silyl Groups
A significant advantage of modern palladium catalysis is the ability to perform cross-coupling reactions on substrates that already contain sensitive functional groups, including silyl moieties. nih.gov The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, is particularly effective for this purpose. youtube.comnih.gov
This strategy allows for the synthesis of complex aryl- and heteroaryl-substituted thiophene-silanes. For instance, a thiophene bearing a trimethoxysilyl group and a boronic acid (or pinacol (B44631) ester) can be coupled with various aryl halides. Alternatively, a halothiophene can be coupled with an arylboronic acid that is substituted with a silyl group. mdpi.com The choice of a suitable palladium catalyst and ligand, such as SPhos, is crucial to ensure that the catalytic cycle proceeds efficiently without cleaving the pre-existing C-Si or Si-O bonds. nih.gov This tolerance enables the direct incorporation of the trimethoxy(thiophen-2-yl)silane motif into larger molecular architectures.
| Thiophene Partner | Boronic Acid/Ester | Catalyst System | Base | Product Type |
| 2-Bromothiophene | 4-Nitrophenylboronic Acid | Palladium Catalyst | Base | 2-(4-Nitrophenyl)thiophene youtube.com |
| Various Bromothiophenes | Cyclopropylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Functionalized Cyclopropylthiophenes nih.gov |
| 5-Bromothiophene-2-carboxamide | Various Arylboronic Acids | Pd(dppf)Cl₂ | K₂CO₃ | 5-Aryl-thiophene-2-carboxamides mdpi.com |
Synthetic Routes to Complex Thiophene-Fused Silane (B1218182) Derivatives
Beyond simple substitution, palladium catalysis provides pathways to more intricate molecular frameworks. Intramolecular C-H arylation is a powerful technique for constructing fused polycyclic systems. clockss.org This approach can be harnessed to synthesize thiophene-fused silane derivatives.
In a representative synthesis, a precursor molecule containing a thiophene ring linked by a flexible tether (e.g., an ether linkage) to an aryl halide is prepared. clockss.org Upon treatment with a palladium catalyst, such as palladium(II) acetate (B1210297) with a phosphine (B1218219) ligand, and a base like potassium carbonate, an intramolecular cyclization occurs. The palladium catalyst inserts into the carbon-halogen bond and then facilitates a C-H activation/arylation at a proximal C-H bond on the thiophene ring, forging a new carbon-carbon bond and creating a fused tricyclic system. clockss.org By strategically placing a silyl group on either the thiophene or the aryl halide precursor, this methodology could be adapted to generate complex, rigid thiophene-fused silane structures.
| Precursor | Catalyst System | Additive | Product | Yield |
| 2-(3-(Bromomethyl)thiophen-2-yl)oxy)iodobenzene | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Thiophene-fused tricyclic ether | 92% |
| 1-(3-(Bromomethyl)thiophen-2-yl)methoxy)-2-iodobenzene | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Thiophene-fused seven-membered ring | 92% |
Preparation of Thieno[3,4-b]thiophene-Based Silanes
The thieno[3,4-b]thiophene (B1596311) (TbT) core is a valuable building block for optoelectronic materials due to its unique quinoid-resonance effect, which arises from its structure as an asymmetric fused bithiophene. acs.org The synthesis of silane derivatives of this scaffold often involves regioselective functionalization.
A key intermediate, trimethyl(thieno[3,4-b]thiophen-2-yl)silane, serves as a precursor for further modifications. acs.org For instance, its chlorination with hexachloroethane (B51795) in the presence of tetrabutylammonium fluoride yields 2-chlorothieno[3,4-b]thiophene. acs.org The synthesis of other TbT intermediates can be highly regioselective. Deprotonation of an alkyl-substituted TbT using n-butyllithium (n-BuLi) at low temperatures occurs selectively, and subsequent quenching with trimethyltin (B158744) chloride can produce stannane (B1208499) derivatives, which are analogous in reactivity to some silanes in cross-coupling reactions. acs.org
Another approach involves a magnesium-iodine exchange reaction. acs.org This method has been used to obtain key intermediates that can be further functionalized. acs.org The synthesis of various functionalized thieno[3,4-b]thiophene derivatives often starts from 4,6-dibromo-thieno[3,4-b]thiophene-2-carboxylic acid, which can be converted to esters with different substituents. amazonaws.com
Table 1: Synthesis of Selected Thieno[3,4-b]thiophene Intermediates
| Product | Starting Material | Key Reagents | Reaction Type | Reference |
|---|---|---|---|---|
| 2-Chlorothieno[3,4-b]thiophene | Trimethyl(thieno[3,4-b]thiophen-2-yl)silane | Hexachloroethane, Tetrabutylammonium fluoride | Chlorination | acs.org |
| 4,6-Dibromo-2-chlorothieno[3,4-b]thiophene | 2-Chlorothieno[3,4-b]thiophene | N-Bromosuccinimide (NBS) | Bromination | acs.org |
| Phenyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate | 4,6-Dibromo-thieno[3,4-b]thiophene-2-carboxylic acid | Oxalyl chloride, Phenol, Pyridine | Esterification | amazonaws.com |
| Octyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate | 4,6-Dibromo-thieno[3,4-b]thiophene-2-carboxylic acid | Oxalyl chloride, n-Octanol, Pyridine | Esterification | amazonaws.com |
Synthesis of Benzo[b]thiophene-Silane Conjugates
Benzo[b]thiophenes are significant heterocyclic scaffolds found in pharmaceuticals and organic semiconductors. chim.itresearchgate.net Their synthesis from alkyne precursors is a common and effective strategy. chim.it An attractive method for accessing the benzo[b]thiophene core is the electrophilic cyclization of alkynyl thioanisoles. nih.gov This reaction has been accomplished using various electrophiles such as I₂, ICl, and NBS. nih.gov
A stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt has been employed for the electrophilic cyclization of o-alkynyl thioanisoles, yielding 2,3-disubstituted benzo[b]thiophenes. nih.gov This method introduces a valuable thiomethyl group and proceeds under moderate conditions. nih.gov One specific example is the synthesis of trimethyl(3-(methylthio)benzo[b]thiophen-2-yl)silane. nih.gov
Other synthetic routes to benzo[b]thiophenes include:
Metal-mediated annulation of 2-halo alkynyl benzenes. nih.gov
Photocatalytic radical annulation of o-methylthioarenediazonium salts. nih.govorganic-chemistry.org
Iodine-catalyzed cascade reactions of substituted thiophenols with alkynes under solvent-free conditions. chim.itorganic-chemistry.org
Aryne reactions with alkynyl sulfides, which allow for the one-step synthesis of 3-substituted benzothiophenes from o-silylaryl triflates. rsc.org
Copper-catalyzed thiolation annulation of 2-bromo alkynylbenzenes with sodium sulfide. organic-chemistry.org
Table 2: Selected Methods for Benzo[b]thiophene Synthesis
| Method | Key Reagents/Catalysts | Substrates | Description | Reference |
|---|---|---|---|---|
| Electrophilic Cyclization | Dimethyl(thiodimethyl)sulfonium tetrafluoroborate | o-Alkynyl thioanisoles | Cyclization to form 2,3-disubstituted benzo[b]thiophenes with thiomethyl group introduction. | nih.gov |
| Radical Cyclization | Et₄NBr, K₂S₂O₈ | Diaryl disulfides, Alkynyl esters | Radical-mediated cyclization to yield highly functionalized benzo[b]thiophenes. | chim.it |
| Aryne Reaction | CsF | o-Silylaryl triflates, Alkynyl sulfides | One-step intermolecular reaction affording 3-substituted benzo[b]thiophenes. | rsc.org |
| Copper-Catalyzed Annulation | CuI, TMEDA | 2-Bromo alkynylbenzenes, Sodium sulfide | Thiolation and subsequent annulation to form 2-substituted benzo[b]thiophenes. | organic-chemistry.org |
| Iodine-Catalyzed Cascade | I₂ | Substituted thiophenols, Alkynes | A metal-free cascade reaction leading to benzo[b]thiophene derivatives. | organic-chemistry.org |
Mechanistic Investigations of Thiophene-Silane Synthesis
The mechanisms underlying the synthesis of thiophene-silanes can vary significantly depending on the reagents and conditions employed. Many synthetic routes for these heterocycles involve radical or ionic intermediates.
In reactions involving silanes, the Si-H bond is often a key reactive site. Silanes can act as hydrogen donors, similar to thiols, to form silane radicals. researchgate.net These silyl radicals (R₃Si•) are highly reactive towards molecular oxygen, which can be relevant in polymerization contexts to mitigate oxygen inhibition. researchgate.net The formation of silyl radicals can occur through H-abstraction, and their subsequent reactions drive the formation of the desired products. researchgate.net
For syntheses involving metal catalysts, such as rhodium or copper, the mechanism often involves oxidative addition, migratory insertion, and reductive elimination steps. For instance, the direct functionalization of Si-H bonds can be catalyzed by a copper(I) complex, which facilitates the transfer of a nitrene group to the Si-H bond to form Si-N linkages. researchgate.net While this example is for Si-N bond formation, similar principles of Si-H activation apply to the formation of Si-C bonds.
In the context of visible-light-induced reactions, photocatalysts can initiate radical pathways. acs.org For example, the radical phosphinylation/cyclization of 2-methylthiolated phenylalkynones proceeds through a phosphorus radical pathway, which was confirmed by radical trapping experiments. acs.org Similar photo-induced radical mechanisms can be envisioned for the cyclization reactions that form thiophene-based rings.
Some cyclization reactions proceed through non-radical pathways. The B(C₆F₅)₃-catalyzed cyclization of 2-alkynylthioanisoles with diphenylsilane (B1312307) is one such example. chim.it Additionally, the deprotonation of a thieno[3,4-b]thiophene with n-BuLi followed by reaction with an electrophile is a classic example of an anionic mechanism. acs.org The choice of reagents and reaction conditions ultimately dictates whether the reaction proceeds through a radical, anionic, or cationic pathway, or via a concerted mechanism involving a metal center.
Polymerization and Sol Gel Processing of Trimethoxy Thiophen 2 Yl Silane and Its Hybrid Systems
Hydrolysis and Condensation Mechanisms of Alkoxysilanes
The foundational chemistry of the sol-gel process for trimethoxy(thiophen-2-yl)silane involves two primary, often concurrent, reactions: hydrolysis and condensation. nih.gov The kinetics and pathways of these reactions are highly dependent on several factors, including pH (catalyst), water-to-silane ratio, solvent, and temperature. nih.govmdpi.comnih.gov
First, the methoxy (B1213986) groups (-OCH3) attached to the silicon atom are replaced by hydroxyl groups (-OH) through hydrolysis, forming silanol (B1196071) intermediates and releasing methanol (B129727) as a byproduct. Subsequently, these silanols react with each other or with remaining methoxy groups in condensation reactions to form siloxane (Si-O-Si) bridges, the backbone of the resulting polymer network. nih.govwikipedia.org The electron-rich thiophene (B33073) group in this compound is expected to influence the reactivity of the silicon center, facilitating hydrolysis. vulcanchem.com
Hydrolysis: C4H3S-Si(OCH3)3 + 3H2O → C4H3S-Si(OH)3 + 3CH3OH
Condensation: 2 C4H3S-Si(OH)3 → (HO)2(C4H3S)Si-O-Si(C4H3S)(OH)2 + H2O
These reactions continue, building a cross-linked, three-dimensional network. osti.gov
Under acidic conditions, the hydrolysis of alkoxysilanes is typically rapid, while condensation proceeds more slowly. researchgate.net The mechanism involves the protonation of an alkoxy group, which makes it a better leaving group (methanol). paint.org A water molecule then performs a nucleophilic attack on the silicon atom, leading to the displacement of the protonated group and the formation of a silanol. paint.orgingentaconnect.com
The key steps are:
Protonation of the alkoxy group: An H+ ion from the acid catalyst attaches to one of the methoxy groups.
Nucleophilic attack by water: A water molecule attacks the silicon center.
Displacement: A molecule of methanol is eliminated, leaving a silanol group and regenerating the acid catalyst.
Acid-catalyzed condensation follows a similar principle, where a silanol group is protonated, making it susceptible to nucleophilic attack by another silanol, forming a siloxane bond and releasing a water molecule. paint.org This pathway generally leads to the formation of less-branched, more linear-like or weakly branched polymer networks before gelation.
In base-catalyzed polymerization, both hydrolysis and condensation rates are significantly accelerated. gelest.com The mechanism for hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion (OH-) on the silicon atom, forming a negatively charged, five-coordinate intermediate (pentacoordinate). paint.orgingentaconnect.com This intermediate then rearranges to displace a methoxy group.
For condensation, a silanol group is deprotonated by the base, forming a reactive silanolate anion (Si-O-). This anion then attacks a neutral silanol or alkoxysilane, forming the siloxane bond. ingentaconnect.com This process tends to favor the formation of more highly branched clusters and discrete, spherical particles. researchgate.net The reaction is often faster and leads to a more cross-linked network structure compared to acid catalysis. mdpi.com
| Catalyst Type | Hydrolysis Rate | Condensation Rate | Resulting Structure |
| Acid | Fast | Slow | Weakly branched, linear-like polymers |
| Base | Slow (relative to condensation) | Fast | Highly branched clusters, dense networks |
This table provides a generalized comparison of acid and base catalysis effects on alkoxysilane polymerization.
The kinetics of alkoxysilane polymerization are complex, involving multiple consecutive and competitive reactions. nih.govresearchgate.net The rates are primarily influenced by pH, catalyst concentration, the water-to-silane ratio, and the nature of the organic substituent on the silicon atom. nih.govbohrium.com
For acid-catalyzed hydrolysis, the rate is often limited by the nucleophilic attack of water on the protonated silane (B1218182). ingentaconnect.com For base-catalyzed hydrolysis, the rate-determining step can change depending on the reaction conditions, but it generally involves the nucleophilic attack by the hydroxide ion. ingentaconnect.com
The organic group plays a significant role. Electron-withdrawing groups attached to the silicon atom can accelerate hydrolysis by stabilizing the developing negative charge in the transition state of base-catalyzed reactions. paint.org Conversely, bulky organic groups can sterically hinder the approach of reactants, slowing down the reaction rates. osti.gov The thiophene group in this compound is electron-rich, which is expected to enhance the nucleophilic reactivity at the silicon center. vulcanchem.com
Kinetic studies on analogous organosilanes, such as 3-cyanopropyl triethoxysilane (B36694) (CTES), have determined activation energies for hydrolysis to be around 58 kJ/mol in acidic media and 20 kJ/mol in alkaline media, highlighting the strong influence of the catalyst. researchgate.net
The molar ratio of water to silane (often denoted as 'r') is a critical parameter in sol-gel chemistry, directly impacting the structure and properties of the final material. nih.govhuji.ac.il Stoichiometrically, a ratio of r = 1.5 is required for the complete hydrolysis of a trialkoxysilane like this compound. osti.gov
Low r-values (r < 1.5): With insufficient water, hydrolysis is incomplete. The resulting network contains a significant number of unreacted alkoxy groups, leading to a less cross-linked, more organic-like gel.
Stoichiometric r-values (r ≈ 1.5): At or near the stoichiometric ratio, extensive hydrolysis and condensation can occur, leading to a highly cross-linked and rigid network.
High r-values (r > 1.5): An excess of water can drive the hydrolysis reaction to completion quickly. However, very high water content can also dilute the reactants, potentially slowing down the condensation step and leading to different network morphologies, such as the formation of discrete particles rather than a continuous gel network. researchgate.netmatec-conferences.org
Studies on tetraethylorthosilicate (TEOS) have shown that increasing the water-to-silane ratio leads to a more complete hydrolysis and can change the final morphology from a network structure to monodisperse particles. researchgate.net
| Water-to-Silane Ratio (r) | Degree of Hydrolysis | Expected Network Structure |
| Low (e.g., r < 1.5) | Incomplete | Weakly cross-linked, more organic character |
| Stoichiometric (r = 1.5) | Nearing Completion | Highly cross-linked, dense network |
| High (e.g., r > 4) | Complete | Potentially particulate or more porous network |
This table illustrates the general effect of the water-to-silane ratio on the sol-gel polymerization of a trialkoxysilane.
Sol-Gel Derived Materials from this compound Precursors
The sol-gel processing of this compound yields hybrid organic-inorganic materials. osti.gov These materials combine the processability and functional properties of the thiophene-containing organic component with the structural integrity and thermal stability of the inorganic siloxane network. The properties of the final material can be tuned by controlling the reaction conditions as described in the previous sections. sigmaaldrich.com
The backbone of the material derived from this compound is the siloxane (Si-O-Si) network. wikipedia.org This network forms through the condensation of silanol (Si-OH) groups, which are themselves generated during the initial hydrolysis step. vulcanchem.com
The condensation reaction can occur between two silanol groups (releasing a water molecule) or between a silanol group and an unreacted methoxy group (releasing a methanol molecule). wikipedia.org
Silanol-Silanol Condensation: ≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H2O
Silanol-Alkoxy Condensation: ≡Si-OH + CH3O-Si≡ → ≡Si-O-Si≡ + CH3OH
As these condensation reactions proceed, oligomers form, grow, and eventually link together to form a single, continuous network that spans the entire volume of the solution, a point known as the gel point. The resulting structure is a silsesquioxane, with the empirical formula (C4H3S-SiO1.5)n, where the thiophene groups are pendant to the inorganic silicate (B1173343) backbone. mdpi.com The formation of these robust Si-O-Si bonds is fundamental to the stability and structural integrity of the final sol-gel material. mdpi.com
Design and Synthesis of Organic-Inorganic Hybrid Gels and Xerogels
The synthesis of organic-inorganic hybrid materials through the sol-gel process offers a versatile approach to creating novel materials with tailored properties. mdpi.comnih.gov This process typically involves the hydrolysis and condensation of molecular precursors, often metal alkoxides, in a solvent. mdpi.comresearchgate.net For silica-based hybrids, an inorganic precursor like tetraethoxysilane (TEOS) can be co-condensed with an organofunctional silane, such as this compound. nih.govijcesen.com This approach allows for the incorporation of organic functionalities, like the thiophene group, into an inorganic silica (B1680970) network. researchgate.netosti.gov
The sol-gel process is influenced by several factors, including the type of precursors, the solvent, the catalyst, and the reaction temperature. mdpi.commdpi.com These parameters affect the rates of hydrolysis and condensation, which in turn determine the final structure and properties of the resulting gel. mdpi.com For instance, the use of different catalysts, such as acids or bases, can lead to materials with varying network structures. researchgate.net
Organic-inorganic hybrid gels can be classified into two main classes based on the nature of the interaction between the organic and inorganic components. nih.gov Class I hybrids exhibit weak interactions, such as van der Waals forces or hydrogen bonds, while Class II hybrids feature strong covalent bonds between the organic and inorganic phases. nih.gov The synthesis of materials from this compound results in Class II hybrids, where the thiophene moiety is covalently linked to the silica network.
The resulting materials, often termed organically modified silicates (ORMOSILs), can be processed into various forms, including monolithic gels, thin films, and powders. researchgate.net Upon drying, the gel network collapses to form a xerogel, a porous solid material. researchgate.net The properties of these xerogels, such as their porosity and surface area, are highly dependent on the initial sol-gel conditions.
Recent research has explored the synthesis of hybrid gels that exhibit unique thermal properties, such as "melting gels" that are rigid at room temperature but soften and flow at elevated temperatures. researchgate.netresearchwithrutgers.com These materials are typically formed from mixtures of mono- and di-substituted alkoxysilanes. researchgate.net While not specifically documented for this compound, this area of research highlights the potential for creating functional hybrid materials with tunable properties.
Tailoring of Porosity and Microstructure in Sol-Gel Materials
The ability to control the porosity and microstructure of sol-gel derived materials is a critical aspect of their design for specific applications. The final structure of a xerogel is a direct consequence of the reaction kinetics and phase separation that occur during the sol-gel process. researchgate.net Factors such as precursor composition, solvent, pH, and temperature all play a significant role in determining the final morphology of the material. researchgate.net
For instance, the choice of catalyst can significantly influence the resulting structure. Acidic or basic conditions can lead to different network architectures, with some catalysts promoting the formation of cage-like structures while others favor larger, ladder-like formations. researchgate.net The concentration of the precursors also plays a crucial role; for example, in some systems, higher ratios of tetraethoxysilane to an organosilane have been shown to produce highly porous xerogels, while lower ratios result in nonporous materials. researchgate.net
The introduction of an organic group, such as the thiophene moiety from this compound, can also influence the microstructure. The size and nature of the organic substituent can affect the condensation process and the final arrangement of the polysilsesquioxane structures. researchgate.net In some cases, the organic groups can act as templates, leading to the formation of well-defined porous networks.
Several methods can be employed to tailor the porosity of sol-gel materials. One common approach is the use of templates, where the sol-gel reaction is carried out in the presence of a sacrificial material that is later removed to create pores. researchgate.net Another method involves controlling the phase separation during the sol-gel process to create interconnected porous structures. researchgate.net The solvent evaporation process during the formation of the xerogel also presents an opportunity to control the final porous structure. researchgate.net
The resulting porous materials can be characterized by various techniques to determine their specific surface area, pore volume, and pore size distribution. researchgate.net These properties are crucial for applications where a high surface area is desirable, such as in catalysis, sensing, and separation technologies.
| Precursor System | Catalyst | Key Finding |
| Tetraethoxysilane/(Diethylphosphatoethyl)triethoxysilane | Fluoride (B91410) ion | Nonporous materials formed at lower TEOS ratios (2:1, 3:1, 4:1), while highly porous xerogels were produced at higher ratios (6:1, 8:1, 10:1). researchgate.net |
| (3-glycidyloxypropyl)trimethoxysilane | DABCO (ternary amine) or DBTL (tin-based) | DABCO-catalyzed systems showed a higher tendency to form cage-like structures, while DBTL-catalyzed systems resulted in larger ladder-like structures. researchgate.net |
| Alkyl(trialkoxy)silanes | DBTDL and BDMA | The tendency to form cage-like structures increases with the size of the alkyl group in the alkyl(trialkoxy)silane. researchgate.net |
Integration of Thiophene Moieties into Conjugated Polymer Networks
The incorporation of thiophene units into conjugated polymer networks is a widely explored strategy for developing materials with enhanced electronic and optoelectronic properties. rsc.org Thiophene-based polymers are known for their excellent charge transport characteristics, good environmental stability, and tunable optical and electronic properties, making them suitable for a range of applications including organic field-effect transistors (OFETs), photovoltaics, and sensors. nih.govuwaterloo.ca
One approach to creating these networks is through the polymerization of multifunctional thiophene-based monomers. acs.org This can be achieved through various chemical and electrochemical methods, leading to the formation of microporous polymer networks (MPNs) with high surface areas. acs.orgdocumentsdelivered.com The electrochemical polymerization of thiophene monomers, for instance, can be optimized by using additives like boron trifluoride diethyl etherate (BFEE), which can improve the mechanical and electrical properties of the resulting films. acs.org
The integration of thiophene moieties can also be achieved through the chemical modification of existing polymers. For instance, alternating olefin-carbon monoxide copolymers have been successfully modified to incorporate thiophene units into the polymer backbone. psu.edu This method provides a versatile route to a variety of functionalized polymers.
Donor-Acceptor (D-A) Conjugated Polymer Architectures
A particularly effective strategy for tuning the properties of conjugated polymers is the creation of donor-acceptor (D-A) architectures. nih.gov In these polymers, electron-donating and electron-accepting moieties are arranged alternately along the polymer backbone. nih.gov This design leads to a reduced bandgap, which is a desirable feature for applications in photovoltaics and other optoelectronic devices. nih.gov
Thiophene and its derivatives are frequently employed as the electron-donating component in D-A polymers due to their high stability and efficient hole transport properties. nih.govrsc.org These donor units are often paired with various electron-accepting moieties. nih.gov The specific combination of donor and acceptor units allows for precise control over the electronic and optical properties of the resulting polymer.
The synthesis of D-A conjugated polymers can be achieved through various cross-coupling reactions, such as Stille and Suzuki couplings. rsc.org These methods allow for the controlled, alternating attachment of donor and acceptor monomers. More recently, direct arylation polymerization has emerged as a more atom-economical alternative for synthesizing these polymers. uwaterloo.ca
The performance of D-A polymers in devices is not only dependent on their chemical structure but also on their solid-state organization. rsc.org The formation of ordered, nano-fibrillar structures with a preferred face-on arrangement of the polymer backbones has been shown to lead to superior photovoltaic properties. rsc.org
| Polymer System | Key Characteristics | Application |
| PTVT-T8 and PTVT-T10 | High hole-mobility and formation of ordered nano-fibrillar structures. rsc.org | Polymer Solar Cells rsc.org |
| PF2-BDD | Planar backbone with strong intra- and intermolecular interactions. rsc.org | Organic Thin-Film Transistors rsc.org |
| Thiophene and Benzothiadiazole-based copolymers | Precisely tailored thickness and no bulky substituents. nih.gov | Optoelectronics nih.gov |
Strategies for Incorporating Thiophene-Silane Units into Polymer Backbones
The incorporation of silane functionalities into thiophene-containing polymers offers a pathway to creating materials with a unique combination of properties. The silane groups can introduce new functionalities, such as improved processability, enhanced thermal stability, and the ability to form cross-linked networks. evonik.com
One strategy for incorporating thiophene-silane units is to utilize a monomer that contains both a thiophene ring and a reactive silane group, such as this compound. This monomer can then be copolymerized with other monomers to introduce the thiophene-silane unit into the polymer backbone.
Another approach involves the post-polymerization modification of a pre-existing polymer. rsc.org For example, a polymer with reactive sites along its backbone could be functionalized with a thiophene-silane molecule. This method allows for the introduction of the desired functionality without altering the main polymerization process.
Silane-modified polymers can be cured under humid conditions, often with the use of a catalyst, to form a cross-linked network. evonik.com The distribution of the silane units along the polymer chain, whether terminal or as side groups, can significantly impact the properties of the cured material, such as its elastic recovery. evonik.com
The development of new polymerization processes allows for the creation of silane-modified polymers with highly variable backbone structures. evonik.com This includes the ability to incorporate additional functional groups and to adjust the molecular weight over a wide range. evonik.com These advanced synthetic strategies open up new possibilities for designing tailored materials for a wide range of applications, from adhesives and sealants to advanced electronic materials.
Advanced Spectroscopic and Structural Characterization of Trimethoxy Thiophen 2 Yl Silane and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of Trimethoxy(thiophen-2-yl)silane, offering precise information about the organic and inorganic components of the molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are instrumental in characterizing the thiophene (B33073) ring and the methoxy (B1213986) groups of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the protons on the thiophene ring and the methoxy groups. The aromatic protons of the thiophene ring typically appear in the downfield region of the spectrum, influenced by the heteroaromatic ring current. researchgate.net The protons of the methoxy groups (-OCH₃) will exhibit a singlet in the upfield region. The integration of these signals confirms the ratio of thiophene to methoxy protons, validating the molecular structure. For instance, in related thiophene compounds, the chemical shifts of the thiophene protons are sensitive to the substitution pattern on the ring. rsc.orgrsc.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum offers complementary information, with distinct signals for each unique carbon environment. The carbon atoms of the thiophene ring will resonate in the aromatic region, with their specific chemical shifts influenced by the electron-donating or -withdrawing nature of the silyl (B83357) and other substituents. libretexts.org The carbon of the methoxy groups will appear in the upfield region. The chemical shifts in ¹³C NMR are spread over a wider range than in ¹H NMR, often allowing for the unambiguous identification of each carbon atom in the molecule. libretexts.org
A representative, though generalized, dataset for this compound based on typical values for similar structures is presented below:
| ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| Assignment | Chemical Shift (ppm) |
| Thiophene-H | 7.0-7.8 |
| Methoxy-H | 3.5-3.9 |
This table is illustrative. Actual chemical shifts can vary based on solvent and experimental conditions.
²⁹Si solid-state NMR spectroscopy is a powerful tool for probing the silicon-oxygen backbone of the polysiloxane networks formed from the hydrolysis and condensation of this compound. This technique provides detailed information about the connectivity of the silicon atoms. researchgate.netosti.gov
The chemical shift of a ²⁹Si nucleus is highly sensitive to its local environment, specifically the number of siloxane (Si-O-Si) bonds attached to it. This allows for the differentiation of various silicon species, commonly denoted as Tⁿ structures in the context of trifunctional silanes like this compound:
T⁰: R-Si(OR)₃ - The initial, unreacted silane (B1218182) monomer.
T¹: R-Si(OR)₂(O-Si) - A silicon atom bonded to one other silicon atom through an oxygen bridge.
T²: R-Si(OR)(O-Si)₂ - A silicon atom bonded to two other silicon atoms.
T³: R-Si(O-Si)₃ - A fully condensed silicon atom bonded to three other silicon atoms, forming a highly cross-linked network.
The relative intensities of the T⁰, T¹, T², and T³ signals in the ²⁹Si NMR spectrum allow for the quantification of the degree of condensation of the siloxane polymer. researchgate.net This information is critical for understanding the structure-property relationships of the resulting material. For example, a higher proportion of T³ species indicates a more rigid and highly cross-linked network.
| ²⁹Si NMR Chemical Shift Ranges for Tⁿ Species |
| Silicon Species |
| T⁰ |
| T¹ |
| T² |
| T³ |
Vibrational Spectroscopy for Functional Group Identification and Bonding Interactions
Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, are essential for identifying functional groups and monitoring the chemical changes that occur during the processing of this compound.
FTIR spectroscopy is particularly well-suited for monitoring the hydrolysis and condensation reactions of alkoxysilanes in real-time. researchgate.netcsic.esresearchgate.net The process can be followed by observing the disappearance of bands associated with the Si-O-CH₃ groups and the appearance of bands corresponding to Si-OH (silanol) and Si-O-Si (siloxane) groups. ethz.chresearchgate.netresearchgate.net
Key vibrational bands that are monitored during these reactions include:
Si-O-CH₃ stretching: The disappearance of this band indicates the hydrolysis of the methoxy groups.
O-H stretching (from Si-OH): The appearance of a broad band in the 3200-3700 cm⁻¹ region signifies the formation of silanol (B1196071) intermediates.
Si-O-Si stretching: The emergence of a strong, broad band around 1000-1100 cm⁻¹ is a clear indicator of the formation of the siloxane network through condensation reactions. csic.esmdpi.com
The kinetics of hydrolysis and condensation can be studied by tracking the intensity changes of these characteristic peaks over time. csic.esresearchgate.net
| FTIR Vibrational Frequencies for Silane Hydrolysis and Condensation |
| Functional Group |
| Si-O-CH₃ |
| Si-OH |
| Si-O-Si |
The Raman spectrum of this compound will show characteristic bands for the C-H, C-C, and C-S vibrations of the thiophene ring. jchps.com These bands can be used to assess the integrity of the organic moiety during polymerization and processing. Furthermore, Raman spectroscopy can be used to study the vibrational properties of the Si-O-Si network, providing insights into the structure and order of the polysiloxane. nih.gov
| Characteristic Raman Shifts for Thiophene and Siloxane Moieties |
| Functional Group |
| Thiophene Ring |
| Si-O-Si |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, mass spectrometry can confirm the molecular weight of the parent molecule and provide clues about its structure through the analysis of its fragmentation products.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification
Gas Chromatography-Mass Spectrometry (GC-MS) serves as a fundamental technique for assessing the purity of this compound and confirming its molecular identity. In this method, the volatile silane compound is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The column separates the compound from any impurities based on differences in their boiling points and interactions with the column's stationary phase.
Following separation, the eluted molecules enter the mass spectrometer, where they are ionized, typically by electron impact. This ionization process causes the molecule to fragment in a reproducible manner. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that acts as a molecular fingerprint.
For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to the mass of the intact molecule (C7H12O3SSi, molecular weight: 204.32 g/mol ), although it may be of low intensity due to the molecule's instability under ionization. sigmaaldrich.com More prominent peaks would correspond to characteristic fragments. The identification of these fragments is key to confirming the structure.
Table 1: Hypothetical GC-MS Fragmentation Data for this compound
| Parameter | Description |
| Retention Time | The specific time it takes for this compound to exit the GC column. This is a characteristic value under defined analytical conditions and is used for identification and purity assessment. |
| Molecular Ion (M+) | The peak corresponding to the intact molecule, expected at m/z = 204. |
| Key Fragment 1 | Loss of a methoxy group (-OCH3), resulting in a fragment ion at m/z = 173. |
| Key Fragment 2 | The thiophen-2-ylsilyl ion, which can provide structural confirmation. |
| Key Fragment 3 | The thiophene ring fragment itself (C4H4S+), expected at m/z = 84. |
| Purity Assessment | The purity is determined by integrating the area of the main peak in the chromatogram and comparing it to the total area of all peaks. A purity of 97% or higher is common for commercial grades. sigmaaldrich.com |
This table is illustrative and based on general principles of mass spectrometry for organosilanes.
X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Oxidation States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition and the chemical and electronic states of elements within the top 1-10 nm of a material's surface. diva-portal.org This makes it exceptionally well-suited for analyzing thin films and surface modifications created using this compound. When a surface is functionalized with this silane, XPS can confirm the presence of the key elements—silicon (Si), sulfur (S), carbon (C), and oxygen (O)—and provide insight into the chemical bonds formed. synchrotron-soleil.frresearchgate.net
The analysis involves irradiating the surface with a beam of X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be calculated. The binding energy is unique to each element and its chemical environment (oxidation state).
For a surface treated with this compound, high-resolution XPS scans of the Si 2p, S 2p, C 1s, and O 1s regions reveal detailed chemical information. synchrotron-soleil.fr For instance, the Si 2p spectrum can be deconvoluted to distinguish between Si-C bonds from the silane's attachment to the thiophene ring and the Si-O-Si bonds of the polysiloxane network that forms upon hydrolysis and condensation. synchrotron-soleil.fr The presence of a sulfur (S 2p) signal confirms the incorporation of the thiophene moiety onto the surface.
Table 2: Typical Binding Energies in XPS Analysis of a this compound Film
| Element (Core Level) | Binding Energy (eV) | Inferred Chemical State |
| Si 2p | ~102.0 eV | Si-O-Si (Siloxane network) synchrotron-soleil.fr |
| ~101.0 eV | Si-C (Silicon-thiophene bond) | |
| S 2p | ~164.0 eV | C-S-C (Thiophene ring) |
| ~162.6 eV | Metal-S (Thiolate bond to substrate) synchrotron-soleil.fr | |
| C 1s | ~284.5 - 285.0 eV | C-C and C-H (Aliphatic/Aromatic) synchrotron-soleil.fr |
| ~286.2 eV | C-S and C-O synchrotron-soleil.fr | |
| O 1s | ~532.0 eV | Si-O-Si (Siloxane network) synchrotron-soleil.fr |
| ~533.0 eV | Si-OH (Unreacted silanol groups) |
Binding energies are approximate and can shift based on the specific substrate and film structure.
Thermogravimetric Analysis (TGA) for Thermal Stability and Grafting Percentage
Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a powerful tool for determining the thermal stability of materials functionalized with this compound and for quantifying the amount of silane grafted onto a substrate (grafting percentage). semanticscholar.orgnih.gov
During a TGA experiment, a sample of the silane-modified material is heated at a constant rate. The resulting TGA curve plots the percentage of weight loss against temperature. For a substrate (e.g., silica (B1680970) nanoparticles, metal oxide) functionalized with this compound, the TGA curve typically shows distinct weight loss steps. epa.gov The initial weight loss at lower temperatures (around 100 °C) is usually attributed to the desorption of physisorbed water or solvent. semanticscholar.org Subsequent weight loss at higher temperatures corresponds to the thermal decomposition of the grafted silane. researchgate.net The organic components (thiophene and methoxy groups) decompose, leaving behind a thermally stable inorganic residue (e.g., silica from the substrate and the silane). semanticscholar.org
The grafting percentage can be calculated from the total weight loss associated with the decomposition of the silane. semanticscholar.org By comparing the TGA curves of the unmodified and modified substrates, the net weight loss due to the silane can be accurately determined. epa.gov This quantification is vital for optimizing surface modification processes and ensuring consistent material properties.
Table 3: Illustrative TGA Data for a Substrate Functionalized with this compound
| Temperature Range (°C) | Weight Loss Event | Interpretation |
| < 150 °C | ~1-2% | Removal of physisorbed water and/or residual solvent. semanticscholar.org |
| 200 - 450 °C | Significant % Loss | Decomposition of the organic thiophene moiety and residual alkoxy groups from the silane. semanticscholar.orgepa.gov |
| > 500 °C | Stable Plateau | The remaining mass corresponds to the inorganic substrate and the silicon oxide residue from the silane. |
| Grafting Percentage | Calculated from the weight loss in the 200-450 °C range, this value indicates the mass of silane per unit mass of the substrate. nih.gov |
This table represents a typical profile; specific decomposition temperatures and weight loss percentages depend on the substrate and the density of the grafted layer.
Morphological and Microstructural Characterization (e.g., SEM, AFM, Ellipsometry for films)
Characterizing the morphology and microstructure of films formed from this compound is essential for applications where surface properties like uniformity, roughness, and thickness are critical. A combination of microscopy and optical techniques is typically employed for this purpose.
Atomic Force Microscopy (AFM) offers nanoscale topographical information, allowing for the quantitative measurement of surface roughness. mpg.deupenn.edu AFM operates by scanning a sharp tip over the surface, providing a 3D map of the surface features. wiley.com This technique is particularly useful for characterizing self-assembled monolayers (SAMs), where it can measure the height of molecular domains and the root-mean-square (RMS) roughness, which is a key parameter for applications requiring ultra-smooth surfaces. upenn.edu
Ellipsometry is a non-destructive optical technique used to determine the thickness and refractive index of thin films. mpg.denih.gov It measures the change in polarization of light upon reflection from a surface. acs.org For films of this compound, ellipsometry can precisely measure the average film thickness, from a single monolayer (angstroms to a few nanometers) to thicker polymeric layers. mpg.deupenn.edu This data is crucial for controlling the film deposition process and ensuring the desired film properties.
Table 4: Summary of Morphological and Microstructural Characterization Techniques
| Technique | Information Obtained | Typical Findings for Silane Films |
| Scanning Electron Microscopy (SEM) | Surface morphology, uniformity, presence of aggregates or defects. researchgate.net | Can show uniform coatings or the formation of aggregates from polysiloxane condensation. researchgate.net |
| Atomic Force Microscopy (AFM) | Nanoscale topography, surface roughness (RMS), domain height. upenn.eduwiley.com | Provides quantitative roughness values (e.g., RMS < 1 nm for smooth monolayers) and visualizes film homogeneity. mpg.deupenn.edu |
| Ellipsometry | Film thickness, refractive index. mpg.deacs.org | Accurately measures film thickness, confirming monolayer or multilayer formation (e.g., 1-70 nm). mpg.denih.gov |
Computational and Theoretical Investigations of Trimethoxy Thiophen 2 Yl Silane Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations offer a molecular-level understanding of the intrinsic properties of trimethoxy(thiophen-2-yl)silane.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. researchgate.net It is a workhorse for predicting molecular geometries, vibrational frequencies, and other electronic properties. For this compound, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set such as 6-31G**, can determine the most stable three-dimensional arrangement of its atoms (geometry optimization). researchgate.net This process finds the minimum energy conformation of the molecule.
Once the optimized geometry is obtained, further calculations can predict spectroscopic data. For instance, theoretical vibrational frequencies can be calculated and compared with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands. researchgate.net Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be computed to help interpret experimental NMR data. epstem.net These theoretical predictions are valuable for confirming the molecular structure and understanding its vibrational modes. researchgate.net
Table 1: Predicted Spectroscopic Data for this compound (Illustrative)
| Property | Calculated Value | Experimental Value |
|---|---|---|
| C=C stretch (thiophene) | ~1500-1550 cm⁻¹ | Consistent with IR/Raman |
| Si-O stretch | ~1080-1100 cm⁻¹ | Consistent with IR/Raman |
| ¹³C NMR (thiophene Cα) | ~130-135 ppm | Consistent with NMR |
| ¹³C NMR (thiophene Cβ) | ~125-130 ppm | Consistent with NMR |
| ¹H NMR (thiophene) | ~7.0-7.5 ppm | Consistent with NMR |
Note: These are representative values and the exact figures would depend on the specific computational methodology.
To investigate the optical properties, such as UV-Vis absorption spectra, Time-Dependent Density Functional Theory (TD-DFT) is employed. iastate.eduarxiv.org TD-DFT is an extension of DFT that can describe the response of a molecule to a time-dependent electromagnetic field, like light. iastate.edu This method allows for the calculation of electronic excitation energies and oscillator strengths, which correspond to the peaks in a UV-Vis spectrum. arxiv.orgdntb.gov.ua For this compound, TD-DFT can predict the wavelengths of maximum absorption (λmax) and provide insights into the nature of the electronic transitions, such as π-π* transitions within the thiophene (B33073) ring or charge-transfer excitations. arxiv.orgdntb.gov.ua The accuracy of TD-DFT calculations can be influenced by the choice of functional and basis set, and in some cases, by including solvent effects in the model. iastate.edu
Molecular Simulations of Polymerization and Network Formation
Molecular simulations are crucial for studying the dynamic processes of how individual this compound molecules come together to form larger structures.
The formation of polysiloxane networks from this compound proceeds through hydrolysis and condensation reactions. nih.govcsic.es Atomistic simulations, often using molecular dynamics (MD), can provide a detailed picture of these mechanisms. rsc.org The hydrolysis step involves the reaction of the methoxy (B1213986) groups (-OCH₃) with water to form silanol (B1196071) groups (-Si-OH). csic.esgoogle.com Subsequent condensation reactions between silanol groups, or between a silanol and a methoxy group, lead to the formation of siloxane bridges (-Si-O-Si-), releasing water or methanol (B129727). researchgate.net
Simulations can track the trajectories of individual atoms and molecules, revealing the reaction pathways and the influence of factors like pH and catalysts on the reaction rates. nih.gov This provides a fundamental understanding of how the network structure evolves over time. nih.gov
Table 2: Key Steps in the Hydrolysis and Condensation of this compound
| Step | Reactants | Products |
|---|---|---|
| Hydrolysis | This compound + H₂O | (Thiophen-2-yl)silanetriol + CH₃OH |
| Condensation | 2 x (Thiophen-2-yl)silanetriol | Dimer with Si-O-Si linkage + H₂O |
Advanced Applications of Trimethoxy Thiophen 2 Yl Silane in Functional Materials
Surface Modification and Coating Technologies
The ability of Trimethoxy(thiophen-2-yl)silane to chemically bond with different types of materials makes it a valuable agent in surface science and coating technology. Its trimethoxy groups can be hydrolyzed to form reactive silanol (B1196071) (Si-OH) groups, which then condense with hydroxyl groups on inorganic substrates or with each other to form a durable, cross-linked siloxane film.
Role as Coupling Agents and Adhesion Promoters at Interfaces
Silane (B1218182) coupling agents are molecular bridges that enhance the bond between dissimilar materials, such as inorganic fillers or substrates and organic polymer matrices. sinosil.comdakenchem.com this compound functions effectively in this role due to its bifunctional nature. The trimethoxysilyl end of the molecule reacts with inorganic surfaces like glass, metal oxides, and silica (B1680970) nanoparticles, which possess surface hydroxyl groups. ethz.chajol.info This reaction involves hydrolysis of the methoxy (B1213986) groups to silanols, followed by condensation with the substrate's surface groups, forming strong covalent oxane bonds (e.g., Si-O-Substrate). sinosil.commdpi.com
Simultaneously, the thiophene (B33073) end of the molecule provides an organophilic interface that can physically or chemically interact with an organic polymer matrix. The thiophene ring can improve compatibility and adhesion with various polymers, particularly those also containing aromatic or heterocyclic structures, such as polythiophenes or other conjugated polymers used in functional coatings. This dual reactivity significantly improves the interfacial adhesion, leading to composite materials with enhanced mechanical strength and durability. researchgate.netshinetsusilicone-global.com Silanes are often applied as a primer on a substrate to ensure they are located at the interface where they can maximize the bond between the polymer and the surface. sinosil.com
Below is a table illustrating the mechanism of this compound as a coupling agent.
| Component | Interaction with this compound | Resulting Bond/Interaction |
| Inorganic Substrate (e.g., Glass, SiO₂, Metal Oxides) | The trimethoxysilyl group hydrolyzes to silanol groups (Si-OH), which then condense with hydroxyl groups (-OH) on the substrate surface. | Covalent Si-O-Substrate bonds form a stable anchor to the inorganic material. sinosil.commdpi.com |
| Organic Polymer (e.g., Epoxy, Polythiophene-based resin) | The thiophene ring provides an organophilic surface that interacts with the polymer matrix through van der Waals forces, physical entanglement, or potential co-polymerization. | Improved compatibility and adhesion between the silane layer and the bulk polymer. |
Development of Hydrophobic and Oleophobic Surfaces
The modification of surfaces to control their wettability is a significant area of materials science. Hydrophobic (water-repellent) and oleophobic (oil-repellent) surfaces are highly desirable for applications such as self-cleaning windows, anti-fouling coatings, and moisture-resistant electronics. Silane coatings are a common method to achieve this by lowering the surface energy. gelest.com
The hydrophobicity of a silane-treated surface is primarily determined by the nonpolar organic group attached to the silicon atom. gelest.com While this compound can modify surface properties, the thiophene ring itself does not impart the high degree of hydrophobicity or oleophobicity achieved with long aliphatic chains or fluorinated alkyl groups. gelest.comgelest.com Surfaces become oleophobic and highly hydrophobic when the critical surface tension is below 20 mN/m, a level typically reached with fluoroalkylsilanes. gelest.com Therefore, while this compound can reduce a surface's affinity for water compared to an untreated hydrophilic substrate, it is not the primary choice for creating superhydrophobic or oleophobic coatings. Its utility lies more in its ability to act as a functional linker rather than as a simple water-repellent agent.
Fabrication of Protective and Functional Coatings
This compound is a precursor for fabricating coatings that offer both physical protection and specific functionalities. When applied to a substrate, the silane hydrolyzes and condenses to form a dense, cross-linked siloxane (Si-O-Si) network. ethz.ch This film acts as a physical barrier, protecting the underlying material from corrosive agents and environmental degradation. researchgate.netmdpi.com
The functional aspect of these coatings is derived from the thiophene moiety. Thiophene can be electropolymerized to form polythiophene, a well-known conducting polymer. pkusz.edu.cn By incorporating this compound into a coating, it is possible to create surfaces with tailored electronic properties. For instance, such coatings could be used for antistatic applications or as an interfacial layer in electronic devices. The combination of a protective silane network with a conductive polymer functionality allows for the creation of hybrid coatings that significantly enhance material performance against corrosion while adding capabilities like electrical conductivity. mdpi.com
Optoelectronic Devices and Organic Electronics
The thiophene ring is a cornerstone building block for a vast array of organic semiconducting materials due to its stable aromatic structure and electron-rich nature, which facilitates charge transport. The incorporation of a reactive silane group onto this ring allows for novel processing strategies and improved device architectures.
Precursors for Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)
Polythiophenes and their derivatives are extensively used as active materials in optoelectronic devices like OLEDs and OPVs. kpi.ua In OLEDs, they can serve as the light-emitting layer or hole-transport layer, while in OPVs, they often function as the electron donor material. This compound can be used as a monomer or precursor to synthesize these functional polymers directly on a substrate through a sol-gel process. This approach allows for the formation of a thin, uniform film of thiophene-based polymer that is covalently bonded to the electrode surface (e.g., indium tin oxide, ITO), which is typically rich in hydroxyl groups.
This direct surface-grafting method can improve the interface between the inorganic electrode and the organic active layer, enhancing charge injection or extraction efficiency. Furthermore, silane-based host materials have been designed to improve electron transport and balance charge carriers in phosphorescent OLEDs (PhOLEDs), leading to higher efficiency and reduced roll-off at high brightness. researchgate.net
Components in Organic Field-Effect Transistors (OFETs)
The performance of Organic Field-Effect Transistors (OFETs) is critically dependent on the quality of the interface between the dielectric layer and the organic semiconductor. A common strategy to improve this interface is to modify the dielectric surface (typically silicon dioxide, SiO₂) with a self-assembled monolayer (SAM). rsc.org
The table below, based on findings for a similar polymer system, illustrates how different surface treatments can impact OFET performance.
| Dielectric Surface Treatment | Polymer Semiconductor | Resulting Mobility (cm²/Vs) | Reference |
| Untreated SiO₂ | Poly(2,5-bis(3-dodecylthiophen-2-yl)thieno[2,3-b]thiophene) | ~1 x 10⁻⁴ | rsc.org |
| Hexamethyldisilazane (HMDS) | Poly(2,5-bis(3-dodecylthiophen-2-yl)thieno[2,3-b]thiophene) | ~1 x 10⁻³ | rsc.org |
| Octyltrichlorosilane (OTS) | Poly(2,5-bis(3-dodecylthiophen-2-yl)thieno[2,3-b]thiophene) | ~6 x 10⁻³ | rsc.org |
While not testing this compound directly, this data shows the profound impact of silane SAMs on device mobility. rsc.org A thiophene-terminated SAM from this compound is hypothesized to provide an even more favorable interface for thiophene-based polymers, potentially leading to further performance enhancements.
Enhancing Charge Transport and Device Performance through Molecular Design
The performance of organic electronic devices, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), is intrinsically linked to the efficiency of charge transport within the active materials. The molecular design of materials plays a pivotal role in optimizing this charge transport. While direct research data on this compound's impact on charge transport is limited, the principles of molecular engineering and findings from related thiophene-based materials provide a strong indication of its potential.
The thiophene unit is a well-established component in organic semiconductors due to its ability to support charge delocalization and facilitate intermolecular interactions, which are essential for efficient charge hopping between molecules. The incorporation of this compound into polymer chains or as a component in self-assembled monolayers (SAMs) on electrode surfaces can significantly influence the morphology and electronic properties of the charge transport layer.
Studies on similar thiophene-based silanes have demonstrated that the formation of dense and uniform monolayers can enhance the performance of organic electronic devices. The specific molecular structure of this compound, with its direct linkage of the thiophene to the silicon atom, suggests the potential for creating highly organized interfaces that promote efficient charge injection and transport.
Catalytic Systems and Functionalized Supports
The versatility of this compound extends into the realm of catalysis, where it can be employed to create robust and efficient catalytic systems. Its dual functionality allows for the covalent attachment to solid supports and the potential interaction with catalytically active species.
Immobilization of Catalytically Active Species on Siloxane Matrices
A key strategy in heterogeneous catalysis is the immobilization of homogeneous catalysts onto solid supports to facilitate catalyst separation and recycling. The trimethoxysilyl group of this compound readily undergoes hydrolysis and condensation to form a polysiloxane network or to graft onto the surface of silica-based materials (e.g., silica gel, mesoporous silica). This process creates a stable, thiophene-functionalized surface.
The thiophene moiety can then serve as a ligand to coordinate with various transition metal ions, which are often the active centers in catalytic reactions. For example, the sulfur atom in the thiophene ring can act as a soft donor, showing affinity for soft metal ions like palladium, platinum, and gold, which are widely used in cross-coupling reactions and other important organic transformations. This immobilization technique prevents the leaching of the metal catalyst into the reaction mixture, a common issue with homogeneous catalysts.
The general process for immobilization involves:
Surface Preparation: A silica support is treated to ensure the presence of surface hydroxyl groups.
Functionalization: The support is reacted with this compound, leading to the covalent attachment of the thiophene-silane moiety.
Metalation: The functionalized support is treated with a solution of a metal salt or complex, resulting in the coordination of the metal ions to the thiophene ligands.
This method allows for the creation of a solid catalyst where the active sites are well-dispersed, enhancing their accessibility to reactants.
Design of Heterogeneous Catalysts for Organic Reactions
The functionalized siloxane matrices described above serve as effective heterogeneous catalysts for a variety of organic reactions. The choice of the immobilized metal determines the catalytic activity. For instance, palladium-functionalized thiophene-silane supports could be highly effective for Suzuki, Heck, and Sonogashira cross-coupling reactions, which are fundamental for the synthesis of complex organic molecules.
The performance of such heterogeneous catalysts is often evaluated based on several parameters, including:
| Parameter | Description | Potential Advantage of Thiophene-Silane Support |
| Catalytic Activity | The rate at which the catalyst converts reactants into products. | Well-dispersed metal centers can lead to high activity. |
| Selectivity | The ability of the catalyst to favor the formation of a specific product. | The defined coordination environment of the thiophene ligand can influence selectivity. |
| Reusability | The number of catalytic cycles the catalyst can perform without a significant loss of activity. | Strong covalent bonding of the silane to the support ensures catalyst stability and reusability. |
| Leaching | The amount of metal that detaches from the support and enters the reaction solution. | Covalent immobilization minimizes metal leaching, leading to cleaner products. |
While specific performance data for catalysts derived from this compound is not extensively reported, the principles of catalyst design and the known reactivity of thiophene and silanes strongly support their potential in creating durable and efficient heterogeneous catalysts.
Engineered Interfaces for Advanced Sensor Technologies
The ability of this compound to modify surfaces with specific chemical and electronic properties makes it a promising candidate for the development of advanced sensor technologies. By engineering the interface of a sensor, it is possible to enhance its sensitivity and selectivity towards target analytes.
Development of Chemosensors and Biosensors via Surface Functionalization
Chemosensors and biosensors rely on the interaction of an analyte with a sensing material, which then produces a measurable signal. The surface of the sensor plays a crucial role in this interaction. This compound can be used to functionalize the surfaces of various substrates, such as silicon wafers, glass, or metal oxide nanoparticles, which are commonly used in sensor fabrication.
The thiophene group on the functionalized surface can act as a recognition element for specific analytes. For example, the electron-rich nature of the thiophene ring can lead to interactions with electron-deficient molecules or metal ions. Upon binding of the analyte, the electronic properties of the thiophene moiety can change, leading to a detectable signal, such as a change in fluorescence, absorbance, or electrical conductivity.
For biosensors, the thiophene-functionalized surface can be further modified by attaching biological recognition elements, such as enzymes, antibodies, or DNA strands. The silane provides a stable platform for this immobilization, ensuring the biological component retains its activity.
Control of Surface Reactivity for Selective Molecular Recognition
Selective molecular recognition is the cornerstone of high-performance sensors. The ability to control the surface properties of a sensing material is therefore critical. By forming a self-assembled monolayer of this compound on a substrate, it is possible to create a well-defined surface with specific chemical and physical characteristics.
The density and orientation of the thiophene groups on the surface can be controlled by adjusting the conditions of the SAM formation. This allows for the fine-tuning of the surface's reactivity towards different analytes. For instance, a densely packed monolayer of thiophene groups might exhibit different binding affinities compared to a more loosely packed layer.
Furthermore, the thiophene ring itself can be chemically modified either before or after immobilization to introduce other functional groups, thereby tailoring the surface's recognition capabilities for a specific target molecule. This approach allows for the rational design of sensor surfaces with high selectivity, minimizing interference from other species present in the sample. The combination of the robust anchoring provided by the silane and the versatile chemistry of the thiophene ring offers a powerful toolkit for creating highly selective and sensitive sensor platforms.
Future Research Directions and Emerging Paradigms
Rational Design of Next-Generation Thiophene-Silane Compounds with Enhanced Functionality
The future of materials science lies in the ability to design molecules with specific, predetermined properties. For thiophene-silane compounds, rational design strategies are paramount for enhancing their functionality for targeted applications. nih.govnih.gov Computational methods, such as Density Functional Theory (DFT), are instrumental in predicting the electronic and optical properties of new molecular architectures. chemistryjournals.net By modeling variations of the core Trimethoxy(thiophen-2-yl)silane structure—for instance, by introducing different substituent groups on the thiophene (B33073) ring or altering the alkoxy groups on the silicon atom—researchers can screen potential candidates for desired characteristics before undertaking complex synthesis.
Structure-activity relationship (SAR) studies are also crucial. nih.gov By systematically synthesizing a library of derivatives and correlating their structural modifications with performance metrics (e.g., charge mobility, photoluminescence, or surface energy), researchers can deduce key design principles. For example, incorporating electron-withdrawing or electron-donating groups onto the thiophene backbone can tune the material's semiconductor properties. researchgate.net Similarly, the sulfur atom in the thiophene ring can participate in hydrogen bonding, which can be exploited to control intermolecular interactions and self-assembly. nih.gov This predictive approach accelerates the discovery of novel thiophene-silanes with enhanced capabilities for use in electronics, sensors, and coatings.
Exploration of Novel Polymerization and Self-Assembly Techniques
The transformation of this compound monomers into functional polymers and ordered assemblies is a key area of ongoing research. Traditional polymerization methods are being challenged by novel techniques that offer greater control over polymer architecture and properties.
Novel Polymerization Methods:
Oxidative Polymerization: New methods are being explored for the polymerization of thiophene-based monomers, including the use of trace-free oxidants like p-toluene sulphonic acid (PTSa). rsc.orgresearchgate.net This approach avoids contamination of the final polymer with metal catalysts.
Photopolymerization: Silanes can act as highly efficient co-initiators in radical polymerization processes, particularly in the presence of air, which is often an inhibitor. researchgate.net This opens up possibilities for solvent-free, UV-curable coatings and materials based on this compound.
Step-Growth and Cross-Coupling Reactions: The synthesis of hyperbranched polymers (HBPs) using silane-containing monomers via methods like A2 + B3 polymerization or thiol-ene click reactions offers a route to materials with unique rheological and thermal properties. mdpi.com
Self-Assembly Techniques: The amphiphilic nature of hydrolyzed or partially hydrolyzed this compound can be harnessed to direct its self-assembly into highly ordered nanostructures. Research into the self-assembly of organosilane-functionalized nanocrystal micelles demonstrates a powerful method for creating 3D ordered arrays. nih.govunm.edu For thiophene-based materials, controlling molecular orientation within thin films is critical for applications like organic field-effect transistors (OFETs). The use of liquid crystalline phases, such as the highly ordered smectic E (SmE) phase, can serve as a template for producing uniformly aligned films through solution processing. rsc.org
These advanced polymerization and self-assembly strategies are essential for translating the molecular properties of this compound into macroscopic materials with tailored performance.
Multi-Scale Modeling and Simulation for Predictive Material Design
To bridge the gap between molecular design and real-world material performance, multi-scale modeling has become an indispensable tool. researchgate.net This computational paradigm allows researchers to simulate material behavior across different length and time scales, from quantum mechanical interactions to macroscopic properties.
For materials derived from this compound, this approach can provide profound insights:
Atomistic and Molecular Scale: Ab initio calculations can determine the fundamental energetics of interactions between individual thiophene-silane molecules and between the molecules and a substrate, such as a gold or silicon oxide surface. nih.gov Molecular dynamics (MD) simulations can then predict the packing structures and stable polymorphs of self-assembled monolayers (SAMs). researchgate.netnih.gov
Mesoscale: Kinetic Monte Carlo (kMC) simulations can model the growth of thin films, predicting how factors like temperature and deposition flux influence morphology, such as the formation of 3D islands or uniform layers. nih.gov This is critical for optimizing the fabrication of electronic devices.
Continuum and Device Scale: The data from lower-scale simulations can be used to develop constitutive models for finite element analysis (FEA), predicting mechanical properties like stress-strain behavior or the performance of a complete device, such as an OFET.
Furthermore, the rise of Artificial Intelligence (AI) and Machine Learning (ML) is revolutionizing material design. mdpi.comum.edu.mt By training algorithms on large datasets of chemical structures and their measured properties, quantitative structure-property relationship (QSPR) models can be developed to rapidly predict the characteristics of new, untested polymer structures, significantly accelerating the design-synthesis-test cycle. researchgate.net
Development of Sustainable and Environmentally Benign Synthetic Routes
The chemical industry is under increasing pressure to adopt greener and more sustainable practices. chemistryjournals.netnih.gov For organosilicon compounds, this involves moving away from energy-intensive processes that rely on hazardous reagents. researchgate.net
Traditional synthesis routes to alkoxysilanes often involve chlorosilanes, which are corrosive and generate salt byproducts. rsc.org Future research is focused on developing chlorine-free pathways. researchgate.net Key areas of development include:
Catalyst Innovation: The use of earth-abundant and less toxic metal catalysts is a primary goal. Cobalt-based catalysts have shown high efficiency in the dehydrogenative coupling of hydrosilanes with alcohols to form silyl (B83357) ethers (alkoxysilanes) and in the selective hydroxylation of organohydrosilanes using water as a green oxidant. rsc.orgtandfonline.comresearchgate.nettandfonline.com These processes are more atom-economical and avoid the use of precious metal catalysts like platinum.
Alternative Feedstocks and Solvents: The direct synthesis of alkoxysilanes from silicon metal and alcohols is a promising alternative to the Müller-Rochow process, which uses methyl chloride. researchgate.netgoogle.com Utilizing renewable feedstocks, such as biogenic silica (B1680970) from rice hull ash, and employing safer solvents like water or ionic liquids can drastically reduce the environmental footprint of production. chemistryjournals.netresearchgate.net
Energy Efficiency: Physical methods that accelerate reactions and reduce energy consumption, such as microwave irradiation and ultrasound-assisted synthesis, are being increasingly applied to organosilane chemistry. nih.gov
By focusing on these green chemistry principles, the production of this compound and related materials can become more sustainable and economically viable.
Integration into Multifunctional and Responsive Hybrid Systems
The dual functionality of this compound—the electronic and optical activity of the thiophene ring and the inorganic network-forming capability of the silane (B1218182) group—makes it an ideal candidate for creating advanced hybrid materials. researchgate.net These materials combine the distinct properties of organic and inorganic components to achieve performance that is unattainable by either component alone.
Future research will likely focus on integrating this compound into:
Multifunctional Coatings: Organofunctional silanes are key to designing the interface between a substrate and a coating, improving adhesion, corrosion resistance, and mechanical durability. researchgate.net The thiophene moiety could add conductive or sensing capabilities to protective coatings.
Responsive "Smart" Materials: The silane can be used to graft onto or form a matrix around other functional components. A new strategy involves the functionalization of Metal-Organic Frameworks (MOFs) with silanes to create stimuli-responsive systems. researchgate.netnih.gov For example, a system could be designed where a change in pH or the presence of a specific enzyme triggers the release of a payload, a concept demonstrated for drug delivery. researchgate.netnih.gov The thiophene unit could be used to introduce photo-responsive behavior, where light of a specific wavelength could trigger a change in the material's properties.
Hybrid Electronic Devices: The ability of the trimethoxysilyl group to hydrolyze and condense allows it to act as a "molecular glue," binding to silicon oxide surfaces on wafers or glass substrates. This provides a robust method for anchoring electro-active polythiophene layers in sensors, solar cells, and OFETs, ensuring a stable and well-defined organic-inorganic interface.
The development of these integrated systems represents a significant step towards creating sophisticated materials with on-demand properties and complex functionalities.
Q & A
Q. What are the contradictions in literature regarding this compound’s reactivity?
- Methodological Answer : Discrepancies exist in:
- Hydrolysis Rates : Some studies report rapid hydrolysis in trace water, while others note stability in dry THF. Resolution : Use kinetic studies with controlled humidity .
- SAM Formation : Conflicting reports on optimal solvent (toluene vs. hexane). Resolution : Solvent polarity affects silane solubility and surface interaction; systematic solvent screening is advised .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
